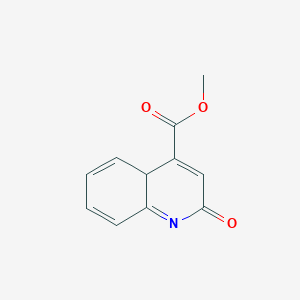
2-(Butylamino)-1-(4-chlorophenyl)-1-propanone,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butylamino)-1-(4-chlorophenyl)-1-propanone, monohydrochloride is a chemical compound that belongs to the class of substituted cathinones. These compounds are known for their stimulant properties and are structurally related to amphetamines. The presence of a butylamino group and a chlorophenyl group in its structure contributes to its unique chemical and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)-1-(4-chlorophenyl)-1-propanone, monohydrochloride typically involves the reaction of 4-chlorobenzaldehyde with butylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide
The resulting intermediate is then subjected to further reactions to form the final product, which is then converted to its monohydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
2-(Butylamino)-1-(4-chlorophenyl)-1-propanone, monohydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens like bromine or chlorine in the presence of a catalyst
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different chemical syntheses .
Aplicaciones Científicas De Investigación
2-(Butylamino)-1-(4-chlorophenyl)-1-propanone, monohydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its effects on biological systems, particularly its stimulant properties.
Medicine: Investigated for potential therapeutic uses, although its stimulant nature may limit its application.
Industry: Utilized in the production of various chemical products and as a reagent in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Butylamino)-1-(4-chlorophenyl)-1-propanone, monohydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily targets the dopamine and norepinephrine transporters, inhibiting their reuptake and leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and euphoria .
Comparación Con Compuestos Similares
Similar Compounds
Methcathinone: Similar in structure but lacks the butylamino group.
Mephedrone: Contains a methyl group instead of a butyl group.
4-Methylmethcathinone (Mephedrone): Similar stimulant properties but different substitution pattern on the phenyl ring.
Uniqueness
2-(Butylamino)-1-(4-chlorophenyl)-1-propanone, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other substituted cathinones. Its butylamino group and chlorophenyl group contribute to its unique interaction with neurotransmitter systems .
Propiedades
Número CAS |
2748591-11-7 |
|---|---|
Fórmula molecular |
C13H19Cl2NO |
Peso molecular |
276.20 g/mol |
Nombre IUPAC |
2-(butylamino)-1-(4-chlorophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-3-4-9-15-10(2)13(16)11-5-7-12(14)8-6-11;/h5-8,10,15H,3-4,9H2,1-2H3;1H |
Clave InChI |
DKPILUWUWJLVPE-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(C)C(=O)C1=CC=C(C=C1)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-oxo-5-phenyl-6-propan-2-yl-2,3,3a,4-tetrahydro-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12359372.png)





